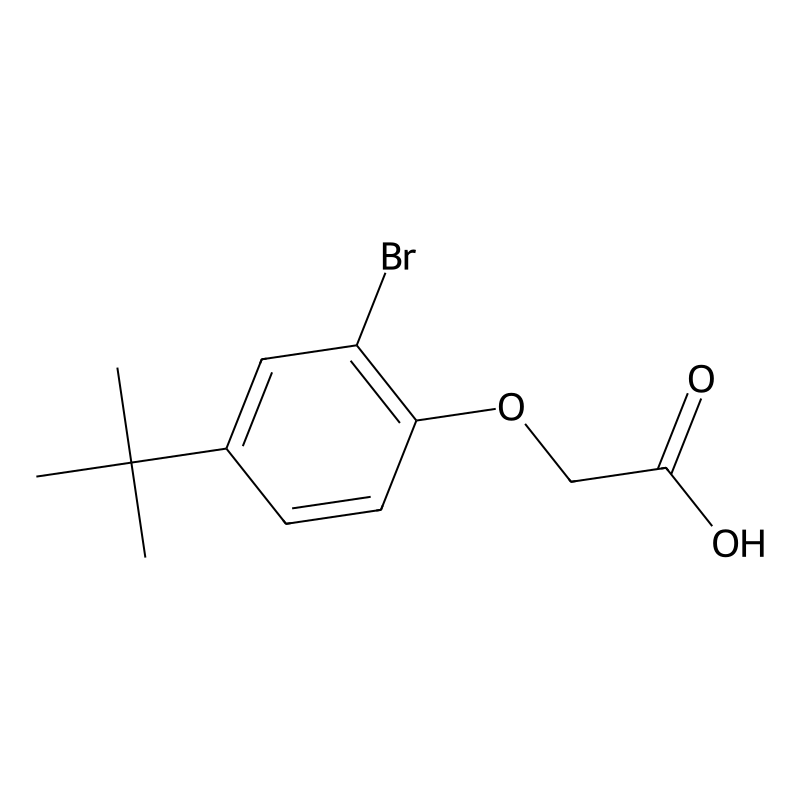(2-Bromo-4-tert-butylphenoxy)acetic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
(2-Bromo-4-tert-butylphenoxy)acetic acid is an organic compound characterized by the molecular formula C₁₂H₁₅BrO₃ and a molecular weight of approximately 287.15 g/mol. It features a phenoxy group attached to an acetic acid moiety, with a bromine atom and a tert-butyl group located on the aromatic ring. This compound belongs to the class of phenoxyacetic acids, which are known for their diverse applications in agriculture and pharmaceuticals .
- Esterification: Reacting with alcohols can yield esters, useful in various applications.
- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of different derivatives.
- Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, resulting in the formation of phenolic compounds.
These reactions highlight its versatility in synthetic organic chemistry and potential for modification into more complex structures .
Several methods have been developed for synthesizing (2-Bromo-4-tert-butylphenoxy)acetic acid:
- Bromination of Phenol: Starting from 4-tert-butylphenol, bromination can be performed to introduce the bromine atom at the ortho position.
- Esterification Reaction: The resulting brominated phenol can then be reacted with chloroacetic acid to form the desired acetic acid derivative.
- Direct Coupling: More advanced synthetic routes may involve direct coupling reactions using suitable coupling agents under controlled conditions.
These methods allow for varying yields and purities depending on reaction conditions and reagents used .
(2-Bromo-4-tert-butylphenoxy)acetic acid finds applications primarily in:
- Agriculture: As a herbicide or plant growth regulator, it may help control unwanted vegetation.
- Pharmaceuticals: Potentially useful as a precursor in drug synthesis or as an active ingredient in formulations targeting specific biological pathways.
- Research: Employed in biochemical studies due to its structural properties that mimic natural compounds .
Several compounds share structural similarities with (2-Bromo-4-tert-butylphenoxy)acetic acid, including:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-(4-Chloro-2-(tert-butyl)phenoxy)acetic acid | C₁₂H₁₅ClO₃ | Chlorine substitution instead of bromine |
| 2-(4-Methylphenoxy)acetic acid | C₁₂H₁₄O₃ | Lacks halogen; methyl group instead |
| 2-(4-Nitrophenoxy)acetic acid | C₁₂H₁₃NO₄ | Contains a nitro group; differing reactivity |
The uniqueness of (2-Bromo-4-tert-butylphenoxy)acetic acid lies in its specific bromination pattern and tert-butyl substitution, which confer distinct chemical properties and biological activities compared to these similar compounds .








